Adrenoyl-ethanolamine

Description

Properties

IUPAC Name |

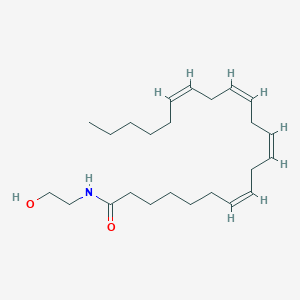

(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVHVRYFQIXOAF-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028460 | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150314-35-5 | |

| Record name | N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,10,13,16-Docosatetraenylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenoyl ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Situating Adrenoyl-ethanolamine in the Landscape of Bioactive Lipids

An In-Depth Technical Guide to the In Vivo Metabolism and Degradation of Adrenoyl-ethanolamine (NAE 22:6)

The N-acylethanolamines (NAEs) are a class of endogenous lipid mediators that play crucial roles in a vast array of physiological processes, including neuroinflammation, pain perception, and energy homeostasis.[1] This family includes well-known members such as the endocannabinoid N-arachidonoylethanolamine (anandamide; AEA) and the anti-inflammatory agent N-palmitoylethanolamine (PEA).[2][3] Adrenoyl-ethanolamine (NAE 22:6), the amide formed from adrenic acid (AdA; 22:4n-6), is a less-studied but equally important member of this family. Adrenic acid is a C22 elongated metabolite of arachidonic acid and is found in significant concentrations in the brain and adrenal glands, suggesting a specialized role for its derivatives.[4] Understanding the precise metabolic pathways that govern the synthesis and degradation of adrenoyl-ethanolamine in vivo is paramount for researchers aiming to unravel its biological functions and for drug development professionals seeking to modulate its signaling for therapeutic benefit.

This guide provides a detailed technical overview of the core enzymatic machinery responsible for the lifecycle of adrenoyl-ethanolamine, from its biosynthesis in cellular membranes to its ultimate degradation. We will explore the causality behind experimental choices for studying this system and provide validated protocols and workflows for its investigation.

Section 1: The Biosynthetic Pathway of Adrenoyl-ethanolamine

The synthesis of adrenoyl-ethanolamine, like other NAEs, is not a de novo process but rather a multi-step pathway that utilizes existing membrane phospholipids. This on-demand synthesis ensures that these potent signaling molecules are produced locally and transiently.[5] The canonical pathway involves two primary enzymatic steps.

Step 1: N-Acylation of Phosphatidylethanolamine (PE)

The pathway is initiated by the transfer of an adrenoyl group from a donor phospholipid (e.g., phosphatidylcholine) to the head group of phosphatidylethanolamine (PE). This reaction forms N-adrenoyl-phosphatidylethanolamine (NAPE 22:6).[2] For years, the specific enzyme responsible was elusive, but research has identified a family of Ca2+-independent N-acyltransferases.[3] The key enzymes belong to the phospholipase A/acyltransferase (PLA/AT) family, also known as the HRAS-like suppressor family.[2] These enzymes possess the N-acyltransferase activity required for NAPE formation and their overexpression in cells leads to a significant increase in NAPE and subsequent NAE levels.[2]

Step 2: Release of Adrenoyl-ethanolamine from NAPE

Once formed, NAPE serves as the direct precursor to adrenoyl-ethanolamine. The release is primarily catalyzed by a specific D-type phospholipase known as N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[6][7][8] This zinc metalloenzyme hydrolyzes the glycerophosphate bond of NAPE to yield adrenoyl-ethanolamine and phosphatidic acid (PA).[2][6]

While NAPE-PLD is a major route, studies using NAPE-PLD knockout mice have revealed the existence of alternative, NAPE-PLD-independent pathways.[3] These multi-step routes can involve enzymes such as α/β-hydrolase domain 4 (ABHD4), glycerophosphodiesterase 1 (GDE1), and phospholipase C (PLC) to generate NAEs from NAPE via intermediates like lyso-NAPE or N-acyl-glycerophosphoethanolamine.[9] The existence of these parallel pathways underscores the robustness of NAE production and presents a challenge for pharmacological strategies aimed at completely shutting down NAE synthesis by targeting only NAPE-PLD.

Caption: Canonical two-step biosynthesis of Adrenoyl-ethanolamine.

Section 2: The Degradation Machinery

The biological activity of adrenoyl-ethanolamine is terminated by enzymatic hydrolysis, which breaks the amide bond to release adrenic acid and ethanolamine.[10][11] This catabolic process is swift and efficient, ensuring a tight regulation of NAE signaling. Two key enzymes, operating in different subcellular compartments and pH environments, are primarily responsible for this process.

Fatty Acid Amide Hydrolase (FAAH)

The principal enzyme for the degradation of adrenoyl-ethanolamine in the central nervous system and peripheral tissues is Fatty Acid Amide Hydrolase (FAAH).[10][12] FAAH is an integral membrane protein, primarily localized to the endoplasmic reticulum, and belongs to the serine hydrolase superfamily.[10][13] It efficiently hydrolyzes a range of NAEs, including anandamide, PEA, and oleoylethanolamide, into their constituent fatty acid and ethanolamine, thereby terminating their signaling.[10] Given its broad substrate specificity for NAEs, FAAH is the primary catabolic engine for adrenoyl-ethanolamine. The critical role of FAAH is highlighted by the fact that its pharmacological or genetic inhibition leads to significantly elevated endogenous levels of multiple NAEs.[10]

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

A second degradative enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), operates primarily within the lysosome.[1][2] NAAA is a cysteine hydrolase that exhibits an acidic pH optimum, consistent with its lysosomal localization.[14] While FAAH shows broad substrate specificity, NAAA preferentially hydrolyzes saturated and monounsaturated NAEs like PEA and oleoylethanolamine. Its activity towards polyunsaturated NAEs like anandamide, and presumably adrenoyl-ethanolamine, is comparatively lower. However, in specific cell types, such as macrophages and B-lymphocytes where it is highly expressed, NAAA can play a significant role in regulating local NAE tone, particularly in the context of inflammation.[1][14]

Caption: Primary degradation pathways for Adrenoyl-ethanolamine.

Section 3: Metabolic Fate of Degradation Products

The hydrolysis of adrenoyl-ethanolamine is not an endpoint but rather a metabolic branch point, yielding two molecules with their own distinct biological fates.

-

Adrenic Acid (AdA): Once liberated, adrenic acid can be re-incorporated into cell membranes or undergo further metabolism into a cascade of bioactive lipids.[15] It is a substrate for the same enzymatic pathways that metabolize arachidonic acid, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450) enzymes, leading to the formation of dihomo-prostaglandins, dihomo-leukotrienes, and dihomo-epoxyeicosatrienoic acids (dihomo-EETs).[15][16][17] These metabolites have roles in inflammation, immunomodulation, and vascular function.[15] Adrenic acid can also be catabolized via peroxisomal β-oxidation for energy production.[15]

-

Ethanolamine: The ethanolamine moiety is a valuable cellular building block. It can be salvaged and utilized for the de novo synthesis of phosphatidylethanolamine (PE) via the cytidine diphosphate-ethanolamine (Kennedy) pathway, thus replenishing the precursor pool for NAE synthesis.[18] Alternatively, certain bacteria in the gut and some mammalian cells can catabolize ethanolamine into acetaldehyde and ammonia.[18][19]

Section 4: Methodologies for In Vivo and Ex Vivo Analysis

Studying the metabolism of adrenoyl-ethanolamine requires a suite of robust analytical techniques. The choice of methodology is dictated by the specific question, whether it is quantifying endogenous levels, measuring enzyme kinetics, or assessing the functional consequences of pathway modulation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for the sensitive and specific quantification of NAEs and their metabolites from complex biological matrices.[20][21]

Protocol 1: Lipid Extraction from Brain Tissue

-

Rationale: This protocol uses a modified Bligh-Dyer extraction to efficiently partition lipids away from aqueous components. The inclusion of an internal standard early in the process is critical for correcting for analyte loss during extraction and for accurate quantification.

-

Homogenize flash-frozen brain tissue (e.g., 50 mg) in 1 mL of a 2:1:1 mixture of methanol:chloroform:Tris buffer (50 mM, pH 8.0) containing a deuterated internal standard (e.g., AEA-d4).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Add 0.5 mL of chloroform and 0.5 mL of water. Vortex thoroughly.

-

Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase into a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitute the lipid extract in 100 µL of a 1:1 methanol:water mixture for LC-MS/MS analysis.

Table 1: Representative LC-MS/MS Parameters for NAE Analysis

| Parameter | Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation of hydrophobic lipid molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile/Isopropanol (9:1) with 0.1% Formic Acid | Strong organic solvent for eluting lipids. |

| Gradient | 50% B to 98% B over 10 minutes | Separates NAEs based on acyl chain length and unsaturation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | NAEs readily form [M+H]+ ions. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (Adrenoyl-ethanolamine) | m/z 374.3 → m/z 62.1 | Precursor ion [M+H]+ fragments to the characteristic ethanolamine headgroup ion. |

Measurement of Enzyme Activity

Assessing the activity of the key metabolic enzymes provides functional insight into the regulation of adrenoyl-ethanolamine levels.

Protocol 2: Fluorometric FAAH Activity Assay

-

Rationale: This assay provides a high-throughput method to measure FAAH's hydrolytic activity.[12] It uses a synthetic substrate that becomes fluorescent only after being cleaved by FAAH, allowing for a direct and sensitive readout of enzyme activity.

-

Prepare brain tissue microsomes or cell lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0).

-

Determine the total protein concentration using a BCA or Bradford assay.

-

In a 96-well plate, add 10-20 µg of protein per well.

-

Initiate the reaction by adding the fluorogenic substrate, arachidonyl-7-amino-4-methylcoumarin-amide (AAMCA), to a final concentration of 10 µM.

-

Incubate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

Include control wells with a known FAAH inhibitor (e.g., URB597) to confirm the specificity of the measured activity.

Protocol 3: NAAA Activity Profiling with Activity-Based Probes (ABP)

-

Rationale: ABPs are powerful tools that covalently bind to the active site of an enzyme.[14][22] This allows for the specific detection of the catalytically competent form of NAAA, which is crucial since NAAA is activated by autoproteolysis.[14]

-

Homogenize tissue or lyse cells in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the lysosomal environment.

-

Incubate the proteome (50 µg) with a specific NAAA activity-based probe (e.g., ARN14686, which has a terminal alkyne) for 1 hour at 37°C.[22]

-

Perform a "click chemistry" reaction by adding a fluorescent reporter tag with an azide group (e.g., Rhodamine-azide), along with copper(I) sulfate and a reducing agent.

-

Separate the labeled proteins by SDS-PAGE.

-

Visualize the active NAAA band using an in-gel fluorescence scanner. The intensity of the band is proportional to the amount of active NAAA.

Sources

- 1. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New players in the fatty acyl ethanolamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. genecards.org [genecards.org]

- 8. Synthesis and characterization of the first inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anandamide - Wikipedia [en.wikipedia.org]

- 12. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase [jove.com]

- 15. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. ADRENIC ACID METABOLITES AS ENDOGENOUS ENDOTHELIUM- AND ZONA GLOMERULOSA-DERIVED HYPERPOLARIZING FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ethanolamine Metabolism in the Mammalian Gastrointestinal Tract: Mechanisms, Patterns, and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Video: Preparation and In Vivo Use of an Activity-based Probe for N-acylethanolamine Acid Amidase [jove.com]

A-01: A-01: A Research Framework and Methodological Guide for Investigating the Cellular and Molecular Targets of Adrenoyl-ethanolamine

Abstract: The N-acylethanolamine (NAE) family of lipid signaling molecules, which includes the archetypal endocannabinoid Anandamide (N-arachidonoylethanolamine), represents a rich source of therapeutic targets for neurological, inflammatory, and pain-related disorders. While significant research has focused on prominent NAEs, many structurally related endogenous lipids remain under-investigated. Adrenoyl-ethanolamine (Adrenoyl-EA), a 22-carbon polyunsaturated NAE, is one such molecule.[1][2][3] Its structural similarity to Anandamide suggests a potential interaction with the endocannabinoid system, yet a comprehensive pharmacological profile is absent from the literature. This guide presents a hypothesis-driven research framework for the systematic elucidation of Adrenoyl-EA's cellular and molecular targets. We provide field-proven, step-by-step experimental protocols for target identification and validation, focusing on cannabinoid receptors (CB1, CB2), transient receptor potential vanilloid 1 (TRPV1), and the primary catabolic enzyme, fatty acid amide hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel lipid modulators and expand the understanding of the endocannabinoidome.

Introduction: The Case for Investigating Adrenoyl-ethanolamine

N-acylethanolamines (NAEs) are a class of lipid compounds derived from the membrane phospholipid N-acylphosphatidylethanolamine (NAPE).[1] Their release is stimulated by various physiological and pathological triggers, leading to a range of biological activities, including neurotransmission and immunomodulation.[1] The most studied NAE is Anandamide (AEA), an N-acylethanolamine derived from arachidonic acid (20:4).[4] AEA is known to be an endogenous ligand for cannabinoid receptors CB1 and CB2 and also interacts with other targets like the TRPV1 ion channel.[5][6][7] Its signaling is tightly regulated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH), which breaks it down into arachidonic acid and ethanolamine.[8][9]

Adrenoyl-ethanolamine (N-adrenoylethanolamine) is a longer-chain analogue of AEA, derived from adrenic acid (22:4).[2]

Structural Comparison:

-

Anandamide (AEA): C22H37NO2, Molecular Weight: 347.5 g/mol , Acyl Chain: 20 carbons, 4 double bonds.[4]

-

Adrenoyl-ethanolamine (Adrenoyl-EA): C24H41NO2, Molecular Weight: 375.6 g/mol , Acyl Chain: 22 carbons, 4 double bonds.[1][2]

This structural similarity forms the primary rationale for our investigation. The seemingly minor difference in acyl chain length can significantly alter pharmacological properties, including receptor affinity, efficacy, and FAAH substrate specificity.[10][11] This guide provides the experimental logic and detailed methodologies to test the hypothesis that Adrenoyl-EA is a novel modulator of the endocannabinoid system.

Part 1: Hypothesis-Driven Target Identification

Based on the pharmacology of AEA and other NAEs, we propose four primary molecular targets for initial investigation.

-

Cannabinoid Receptor Type 1 (CB1R): A G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[12] Its activation is responsible for the psychotropic effects of cannabinoids and plays a key role in memory, appetite, and pain.

-

Cannabinoid Receptor Type 2 (CB2R): A GPCR primarily expressed in immune cells and peripheral tissues. Its activation is associated with anti-inflammatory and immunomodulatory effects.

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel known as the capsaicin receptor.[13][14] It is a key integrator of pain and inflammatory stimuli.[13] AEA is a known agonist of TRPV1.[5][7]

-

Fatty Acid Amide Hydrolase (FAAH): The primary serine hydrolase responsible for the degradation of AEA and other fatty acid amides.[9][10] Determining if Adrenoyl-EA is a substrate or inhibitor of FAAH is crucial for understanding its potential signaling lifespan.

The following sections outline the experimental workflows to validate these hypothesized interactions.

Part 2: Experimental Workflows for Target Validation

This section details the core experimental protocols. The causality behind each step is explained to ensure a self-validating system where results from one assay inform the next.

Workflow 1: Assessing Cannabinoid Receptor Interaction

The first step is to determine if Adrenoyl-EA physically binds to CB1 and CB2 receptors. This is achieved through competitive binding assays, followed by functional assays to determine if binding leads to receptor activation or inhibition.

A radioligand displacement assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (Adrenoyl-EA) by measuring its ability to compete off a known high-affinity radiolabeled ligand.[12]

Protocol 2.1.1: Radioligand Competition Binding Assay for CB1/CB2

-

Principle: This assay measures the ability of Adrenoyl-EA to displace a radiolabeled cannabinoid agonist, such as [3H]CP55,940, from membranes prepared from cells overexpressing human CB1 or CB2 receptors.[12] The amount of displaced radioactivity is inversely proportional to the binding affinity of Adrenoyl-EA.

-

Materials:

-

HEK-293 cells stably transfected with human CB1R or CB2R.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl2, 5 mM BSA, pH 7.4.

-

Radioligand: [3H]CP55,940 (specific activity ~120-180 Ci/mmol).

-

Non-specific Binding Control: WIN 55,212-2 (10 µM).

-

Adrenoyl-EA stock solution (in DMSO).

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

-

Methodology:

-

Membrane Preparation: Culture CB1- or CB2-expressing HEK-293 cells to ~90% confluency. Harvest cells, homogenize in ice-cold Membrane Preparation Buffer, and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the membrane pellet in Assay Buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 20 µg membrane protein + Assay Buffer + vehicle (DMSO).

-

Non-specific Binding (NSB): 20 µg membrane protein + Assay Buffer + 10 µM WIN 55,212-2.

-

Experimental: 20 µg membrane protein + Assay Buffer + varying concentrations of Adrenoyl-EA (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Add [3H]CP55,940 to all wells at a final concentration equal to its Kd (~0.5-2.5 nM). Incubate the plate at 30°C for 90 minutes with gentle shaking.

-

Harvesting: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of Adrenoyl-EA.

-

Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 (concentration of Adrenoyl-EA that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

If Adrenoyl-EA demonstrates binding affinity, the next crucial step is to determine its functional effect. CB1 and CB2 are Gi/o-coupled receptors, meaning their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[15]

Protocol 2.2.1: cAMP Accumulation Assay

-

Principle: This assay measures the ability of Adrenoyl-EA to inhibit the forskolin-stimulated production of cAMP in cells expressing CB1 or CB2 receptors.[16][17][18] A decrease in the cAMP signal indicates agonist activity.

-

Materials:

-

CHO-K1 or HEK-293 cells stably expressing human CB1R or CB2R.

-

Assay Medium: Serum-free DMEM/F12 with 0.1% BSA.

-

Forskolin (adenylyl cyclase activator).

-

cAMP detection kit (e.g., Promega cAMP-Glo™, Revvity AlphaScreen™).[17][19]

-

Known agonist (e.g., CP55,940) and antagonist (e.g., Rimonabant for CB1, SR144528 for CB2) as controls.

-

-

Methodology:

-

Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluency.

-

Compound Addition: Replace growth medium with Assay Medium. Add varying concentrations of Adrenoyl-EA (or controls) to the wells. To test for antagonist activity, pre-incubate cells with Adrenoyl-EA before adding a known agonist.

-

Stimulation: Add forskolin (typically 3-10 µM final concentration) to all wells except the basal control. This stimulates cAMP production.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit (e.g., by measuring luminescence or fluorescence).[17]

-

-

Data Analysis:

-

Normalize the data to the forskolin-only control (100%) and basal control (0%).

-

Plot the normalized response against the log concentration of Adrenoyl-EA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy). An Emax value significantly below that of a full agonist suggests partial agonism.

-

Data Presentation: Hypothetical Results for CB Receptor Assays

| Compound | CB1 Ki (nM) | CB1 EC50 (nM) | CB1 Emax (%) | CB2 Ki (nM) | CB2 EC50 (nM) | CB2 Emax (%) |

| CP55,940 (Control) | 1.2 ± 0.2 | 5.8 ± 1.1 | 100 | 0.8 ± 0.1 | 3.1 ± 0.9 | 100 |

| Adrenoyl-EA | TBD | TBD | TBD | TBD | TBD | TBD |

Table 1: Template for summarizing binding and functional data for cannabinoid receptors. TBD = To Be Determined.

Workflow 2: Assessing TRPV1 Channel Interaction

Many NAEs, including Anandamide, directly activate the TRPV1 ion channel, leading to an influx of calcium (Ca2+).[5][20]

Protocol 2.2.2: Intracellular Calcium Mobilization Assay

-

Principle: This assay measures changes in intracellular Ca2+ concentration in response to Adrenoyl-EA application in cells expressing TRPV1.[13][21] An increase in fluorescence from a Ca2+-sensitive dye indicates channel activation.[13]

-

Materials:

-

HEK-293 cells stably expressing human TRPV1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).[13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Capsaicin (known TRPV1 agonist).

-

Capsazepine (known TRPV1 antagonist).

-

-

Methodology:

-

Cell Plating: Seed TRPV1-HEK-293 cells on black-walled, clear-bottom 96-well plates.

-

Dye Loading: Incubate cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash cells twice with Assay Buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader equipped with liquid injectors.

-

Baseline & Injection: Measure baseline fluorescence for 15-30 seconds. Inject varying concentrations of Adrenoyl-EA (or controls) and immediately begin measuring fluorescence kinetics for 2-3 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline or express as a ratio (F/F0).

-

Plot the peak fluorescence response against the log concentration of Adrenoyl-EA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to capsaicin.

-

Visualization: Proposed Signaling Pathways

The following diagrams illustrate the hypothesized signaling cascades that the above protocols are designed to test.

Caption: Hypothesized G-protein and ion channel signaling pathways for Adrenoyl-EA.

Workflow 3: Assessing Metabolic Stability by FAAH

Understanding a compound's metabolic fate is critical. We must determine if Adrenoyl-EA is hydrolyzed by FAAH, which would terminate its signaling, or if it inhibits FAAH, which could potentiate the effects of other endocannabinoids like AEA.[22]

Protocol 2.3.1: In Vitro FAAH Activity Assay

-

Principle: This fluorometric assay measures the rate of FAAH-catalyzed hydrolysis of a synthetic substrate that releases a fluorescent product.[23][24] The effect of Adrenoyl-EA is determined by its ability to compete with this substrate (indicating it is also a substrate) or to directly inhibit the enzyme's activity.

-

Materials:

-

Methodology:

-

Assay Setup: In a black 96-well plate, add FAAH enzyme to Assay Buffer.

-

To test for inhibition: Pre-incubate the enzyme with varying concentrations of Adrenoyl-EA for 15 minutes at 37°C.

-

To test for substrate activity: Set up reactions with and without the fluorogenic substrate. In wells without Arachidonoyl-AMC, add Adrenoyl-EA to see if it can be hydrolyzed. (Note: This requires a different detection method like LC-MS to measure the product, Adrenic Acid). The primary screen focuses on inhibition.

-

Initiate Reaction: Add the fluorogenic substrate (Arachidonoyl-AMC, ~10 µM final concentration) to all wells to start the reaction.

-

Measurement: Immediately measure fluorescence over time (kinetic read) at Ex/Em wavelengths of ~350/450 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Plot the percentage of FAAH activity against the log concentration of Adrenoyl-EA.

-

Fit the data to determine an IC50 value if Adrenoyl-EA is an inhibitor.

-

Visualization: Experimental Master Workflow

This diagram outlines the logical progression of the entire investigation.

Caption: Overall experimental workflow for characterizing Adrenoyl-ethanolamine.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial pharmacological characterization of Adrenoyl-ethanolamine. By systematically executing these validated protocols, researchers can determine its binding affinity and functional activity at key cannabinoid and vanilloid receptors, as well as its metabolic stability in the presence of FAAH.

The resulting pharmacological profile will establish whether Adrenoyl-EA is a novel endocannabinoid-like molecule. Positive findings would warrant progression to more complex cellular assays (e.g., measuring cytokine release from immune cells for CB2 agonists, or neuronal firing for CB1 modulators) and eventual in vivo studies to explore its therapeutic potential in models of pain, inflammation, and neurological disease. This foundational work is essential for unlocking the potential of under-investigated lipid mediators and expanding the boundaries of the endocannabinoidome.

References

-

Assay of CB1 Receptor Binding. (2016). Methods in Molecular Biology, 1412, 41-55. Available from: [Link]

-

A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Frontiers in Pharmacology. Available from: [Link]

-

Adrenoyl ethanolamide (FDB029603). (2011). FooDB. Available from: [Link]

-

Anandamide. (n.d.). PubChem. Available from: [Link]

-

Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide. (2016). Journal of Neuroinflammation. Available from: [Link]

-

Assay of TRPV1 Receptor Signaling. (2018). Methods in Molecular Biology. Available from: [Link]

-

Fatty acid amide hydrolase substrate specificity. (1997). Biochemistry. Available from: [Link]

-

cAMP assays in GPCR drug discovery. (2017). Current Opinion in Chemical Biology. Available from: [Link]

-

N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. (n.d.). PubChem. Available from: [Link]

-

Cannabinoid receptor ligands as templates for drug discovery. (2024). BMG Labtech. Available from: [Link]

-

Anandamide. (n.d.). Wikipedia. Available from: [Link]

-

Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. (2017). Journal of Cellular Biochemistry. Available from: [Link]

-

Adrenoyl ethanolamide (HMDB0013626). (2010). Human Metabolome Database. Available from: [Link]

-

Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines. (2019). Frontiers in Molecular Neuroscience. Available from: [Link]

-

Cannabinoid Receptor Binding and Assay Tools. (2025). Celtarys Research. Available from: [Link]

-

n-arachidonoyl ethanolamine anandamide: Topics. (n.d.). Science.gov. Available from: [Link]

-

Fluorescence-Based Assay for TRPV1 Channels. (2018). Methods in Molecular Biology. Available from: [Link]

-

In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020). University of Mississippi eGrove. Available from: [Link]

-

Ethanolamine: A novel anti-aging agent. (2017). Autophagy. Available from: [Link]

-

Comparison of intracellular calcium assays for TRPV1 receptors... (n.d.). ResearchGate. Available from: [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. (2021). International Journal of Molecular Sciences. Available from: [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Available from: [Link]

-

Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide. (2004). Journal of Medicinal Chemistry. Available from: [Link]

-

Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (2009). Expert Opinion on Drug Discovery. Available from: [Link]

-

The endocannabinoid hydrolase FAAH is an allosteric enzyme. (2020). ResearchGate. Available from: [Link]

-

cAMP Assay. (n.d.). Creative Bioarray. Available from: [Link]

-

Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. (2015). eLife. Available from: [Link]

-

Molecular Mechanisms of TRPV1 Channel Activation. (2009). The Open Pain Journal. Available from: [Link]

-

Anandamide receptors. (2002). Prostaglandins & Other Lipid Mediators. Available from: [Link]

-

CB2-Selective Cannabinoid Receptor Ligands... (2014). Journal of Medicinal Chemistry. Available from: [Link]

-

Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease. (2017). Cells. Available from: [Link]

-

CB1 Cannabinoid Receptor Signaling and Biased Signaling. (2020). International Journal of Molecular Sciences. Available from: [Link]

-

In Vivo Calcium Imaging Visualizes Incision-Induced Primary Afferent Sensitization... (2021). Journal of Neuroscience. Available from: [Link]

-

TRPV1 Receptors and Signal Transduction. (n.d.). NCBI Bookshelf. Available from: [Link]

-

Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). (n.d.). BMG Labtech. Available from: [Link]

-

Pharmacology of Transient Receptor Potential (TRP) channels using different activation stimuli. (2021). YouTube. Available from: [Link]

-

The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. (2017). British Journal of Pharmacology. Available from: [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). International Journal of Molecular Sciences. Available from: [Link]

Sources

- 1. Showing Compound Adrenoyl ethanolamide (FDB029603) - FooDB [foodb.ca]

- 2. N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | C24H41NO2 | CID 5282273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Anandamide | C22H37NO2 | CID 5281969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner [frontiersin.org]

- 6. science.gov [science.gov]

- 7. Anandamide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anandamide - Wikipedia [en.wikipedia.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cAMP-Glo™ Assay [promega.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]

- 21. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Modifications of the ethanolamine head in N-palmitoylethanolamine: synthesis and evaluation of new agents interfering with the metabolism of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.cn [sigmaaldrich.cn]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. scbt.com [scbt.com]

Methodological & Application

Application Note: Quantitative Analysis of Adrenoyl-ethanolamine in Human Plasma by LC-MS/MS

Abstract

This document provides a comprehensive, field-tested protocol for the sensitive and specific quantification of Adrenoyl-ethanolamine (AEA) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Adrenoyl-ethanolamine, an endogenous N-acylethanolamine (NAE), is a lipid signaling molecule whose accurate measurement is crucial for research in metabolic and neurological pathways. This guide details every critical step, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices to ensure robust, reproducible, and trustworthy results for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Adrenoyl-ethanolamine (N-adrenoylethanolamine) is a member of the N-acylethanolamine (NAE) family of endogenous lipids.[1] These molecules, derived from cell membrane phospholipids, act as signaling lipids in a wide array of physiological processes. While N-arachidonoylethanolamine (anandamide) is the most studied NAE due to its role as an endocannabinoid, other members like Adrenoyl-ethanolamine are gaining attention for their potential roles in cellular signaling and metabolism.

Accurate quantification of these low-abundance lipids in complex biological matrices like plasma is analytically challenging. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, specificity, and wide dynamic range.[2] This method utilizes chromatographic separation followed by mass-based detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering, ensuring that the signal is highly specific to the analyte of interest.

The protocol herein is designed based on established principles of bioanalytical method validation to provide a self-validating system for reliable quantification.[3][4]

Analyte and Internal Standard Properties

Understanding the physicochemical properties of Adrenoyl-ethanolamine is fundamental to designing an effective analytical method. It is a lipophilic molecule (logP > 6.0) with a monoisotopic mass of 375.3137 g/mol .[1][5]

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |

| Adrenoyl-ethanolamine | C₂₄H₄₁NO₂ | 375.3137 | 376.32 |

| Adrenoyl-ethanolamine-d₄ (Internal Standard) | C₂₄H₃₇D₄NO₂ | 379.3389 | 380.34 |

Expertise & Experience: The Choice of Internal Standard

For accurate quantification in LC-MS/MS, an appropriate Internal Standard (IS) is non-negotiable. The IS corrects for variability during sample preparation and potential matrix effects during ionization.[6] The "gold standard" is a Stable Isotope-Labeled (SIL) version of the analyte, such as Adrenoyl-ethanolamine-d₄.[7] A SIL-IS is chemically and physically almost identical to the analyte, meaning it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization efficiency (or suppression/enhancement). This ensures the most accurate correction and improves method precision and accuracy.[8]

Comprehensive Workflow for Quantification

The entire process, from sample receipt to final concentration measurement, follows a systematic and validated workflow designed to minimize variability and ensure data integrity.

Caption: Overall experimental workflow for Adrenoyl-ethanolamine quantification.

Detailed Experimental Protocols

Materials and Reagents

-

Adrenoyl-ethanolamine certified standard (Cayman Chemical, Avanti Polar Lipids, or equivalent).

-

Adrenoyl-ethanolamine-d₄ certified standard (Cayman Chemical or equivalent).

-

LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water (Fisher Scientific, Honeywell, or equivalent).

-

Formic Acid (FA), >99% purity (Sigma-Aldrich or equivalent).

-

Human Plasma (K₂-EDTA as anticoagulant) (BioIVT, Seralab, or equivalent).

-

Microcentrifuge tubes (1.5 mL or 2.0 mL).

-

Autosampler vials with inserts.

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions for Adrenoyl-ethanolamine and Adrenoyl-ethanolamine-d₄ by dissolving the required amount in Methanol. Store at -20°C or -80°C.

-

Working Standard Solutions: Serially dilute the Adrenoyl-ethanolamine primary stock with 50:50 ACN:Water to prepare calibration standards ranging from 0.1 to 100 ng/mL.

-

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the Adrenoyl-ethanolamine-d₄ primary stock with Methanol. The final concentration of the IS in the sample should be chosen to be in the mid-range of the calibration curve.[6]

Sample Preparation: Protein Precipitation

This protocol is designed for a 100 µL plasma sample.

-

Thawing: Thaw frozen plasma samples on ice to prevent degradation of lipids.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add 10 µL of the 10 ng/mL IS working solution to every tube (except for blank matrix samples). This results in a final IS concentration of 1 ng/mL in the initial sample volume.

-

Protein Precipitation: Add 400 µL of ice-cold Acetonitrile. The cold solvent enhances the precipitation of proteins while keeping the analytes in solution.

-

Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analyte into the solvent.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving a clear supernatant containing the analyte and IS.

-

Supernatant Transfer: Carefully transfer the supernatant (~450 µL) to a new tube, being cautious not to disturb the protein pellet.

-

Evaporation: Dry the supernatant to complete dryness using a gentle stream of nitrogen gas.[9] This step concentrates the analytes.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50% Mobile Phase A, 50% Mobile Phase B). Vortex briefly and transfer to an autosampler vial for analysis. Reconstituting in the initial mobile phase ensures good peak shape for early eluting compounds.

LC-MS/MS Instrumental Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument used. The method uses a reversed-phase C18 column, which is ideal for retaining and separating lipophilic molecules like NAEs.[10]

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition | Rationale |

| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent | High-pressure systems allow for smaller particle columns and higher efficiency. |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | A C18 stationary phase provides excellent retention for non-polar analytes. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a proton source, promoting [M+H]⁺ ion formation in ESI+. |

| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) + 0.1% Formic Acid | A strong organic mobile phase for eluting lipophilic compounds. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

| Gradient | 50% B to 98% B over 5 min, hold at 98% B for 2 min, return to 50% B | A gradient is necessary to elute the highly retained analyte and clean the column. |

Tandem Mass Spectrometry (MS/MS) Parameters

NAEs ionize efficiently in positive mode Electrospray Ionization (ESI+).[11]

| Parameter | Recommended Setting | Rationale |

| MS System | Sciex 6500+, Agilent 6495C, Waters Xevo TQ-XS, or equivalent | A modern triple quadrupole provides the required sensitivity and speed. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Promotes the formation of protonated molecular ions [M+H]⁺. |

| Capillary Voltage | +3.5 kV | Optimized for stable spray and ion generation. |

| Source Temp. | 500 °C | Aids in desolvation of the mobile phase droplets. |

| Gas Settings | Optimize per instrument manufacturer's recommendations | Crucial for efficient desolvation and ion transmission. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity for quantification. |

MRM Transitions and Analyte Fragmentation

The MRM transitions are the heart of the quantitative assay. The precursor ion (Q1) is the protonated molecule [M+H]⁺. Upon collision with a neutral gas (e.g., argon) in the collision cell, it fragments. The most stable and abundant product ion is selected in the third quadrupole (Q3) for detection. For NAEs, the characteristic fragmentation is the cleavage of the amide bond, yielding a common product ion at m/z 62.1, corresponding to the protonated ethanolamine headgroup ([C₂H₈NO]⁺).[11]

Caption: Characteristic fragmentation of Adrenoyl-ethanolamine in MS/MS.

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (CE, eV) |

| Adrenoyl-ethanolamine | 376.3 | 62.1 | 50 | 25 |

| Adrenoyl-ethanolamine-d₄ (IS) | 380.3 | 62.1 | 50 | 25 |

Note: Collision Energy (CE) is instrument-dependent and must be optimized by infusing the analyte and observing the signal of the product ion while ramping the CE value.

Method Validation and Quality Control

A bioanalytical method must be rigorously validated to ensure its reliability.[12][13] Validation should be performed according to regulatory guidelines such as the ICH M10 Guideline on Bioanalytical Method Validation.[3][6]

-

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from other endogenous components in the matrix. Assessed by analyzing blank plasma from multiple sources.

-

Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should be fitted with a linear, weighted (1/x or 1/x²) regression. A correlation coefficient (r²) of >0.99 is expected.

-

Accuracy and Precision: Assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days. Acceptance criteria are typically ±15% deviation from the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte. Assessed by comparing the analyte response in post-extraction spiked blank plasma to the response in a pure solvent solution. The IS should track and correct for any significant matrix effects.

-

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

-

Stability: Analyte stability should be evaluated under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Adrenoyl-ethanolamine in human plasma. By combining an efficient protein precipitation sample preparation method with highly specific and sensitive LC-MS/MS analysis, this workflow delivers accurate and reproducible data. The emphasis on using a stable isotope-labeled internal standard and adhering to rigorous validation principles ensures the trustworthiness of the results, making this method highly suitable for both academic research and regulated drug development environments.

References

- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.

- ResearchGate. (n.d.). MRM transitions and compound-dependent parameters.

- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.

- ResearchGate. (2025). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.

- WuXi AppTec DMPK. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.

- ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF.

-

FooDB. (2011). Showing Compound Adrenoyl ethanolamide (FDB029603). Retrieved January 27, 2026, from [Link]

- PubMed Central. (2024). Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies.

-

PubMed. (2024). Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review. Retrieved January 27, 2026, from [Link]

-

PubMed. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2010). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Retrieved January 27, 2026, from [Link]

-

bioRxiv. (2023). N-Acylethanolamine is a Source of Ethanolamine for Phosphatidylethanolamine Synthesis in Trypanosoma brucei. Retrieved January 27, 2026, from [Link]

-

European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved January 27, 2026, from [Link]

-

Human Metabolome Database. (2010). Showing metabocard for Adrenoyl ethanolamide (HMDB0013626). Retrieved January 27, 2026, from [Link]

-

LIPID MAPS. (n.d.). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. Retrieved January 27, 2026, from [Link]

-

IROA Technologies. (2025). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved January 27, 2026, from [Link]

-

World Health Organization. (2023). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. Retrieved January 27, 2026, from [Link]

-

Labstat International Inc. (2021). Importance of method validation in cannabis testing. Retrieved January 27, 2026, from [Link]

Sources

- 1. Showing Compound Adrenoyl ethanolamide (FDB029603) - FooDB [foodb.ca]

- 2. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. cdn.who.int [cdn.who.int]

- 5. hmdb.ca [hmdb.ca]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. iroatech.com [iroatech.com]

- 8. researchgate.net [researchgate.net]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. labstat.com [labstat.com]

Protocol for In Vivo Administration of Adrenoyl-ethanolamine to Rodents: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the in vivo administration of Adrenoyl-ethanolamine (AEA) to rodents. Designed for researchers, scientists, and drug development professionals, this document outlines not only the procedural steps but also the underlying scientific rationale for key experimental choices. Adherence to these guidelines will support the generation of robust and reproducible data while ensuring the ethical and humane treatment of laboratory animals.

Introduction to Adrenoyl-ethanolamine (AEA)

Adrenoyl-ethanolamine (AEA) is a member of the N-acylethanolamine (NAE) family of endogenous lipid signaling molecules.[1] NAEs are synthesized from membrane phospholipids and are involved in a diverse range of physiological processes.[1] Structurally, AEA consists of adrenic acid, a 22-carbon polyunsaturated fatty acid, and an ethanolamine head group. Due to its long acyl chain, AEA is a highly lipophilic compound with very low water solubility, a critical factor to consider for its in vivo administration.

NAEs, including AEA, are known to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological functions. While the precise signaling pathways of AEA are still under investigation, it is known to bind to cannabinoid receptors and may also modulate other targets such as peroxisome proliferator-activated receptor-alpha (PPAR-α) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[2][3][4] The potential neuroprotective and anti-inflammatory effects of NAEs make AEA a compound of significant interest in neuroscience and drug discovery.[5][6][7]

Materials and Reagents

This section details the necessary materials and reagents for the preparation and administration of AEA.

| Material/Reagent | Supplier | Catalogue Number | Notes |

| Adrenoyl-ethanolamine (AEA) | Cayman Chemical | 90290 | Or equivalent |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | ACS reagent grade, sterile-filtered |

| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | 202371 | ACS reagent grade |

| Tween 80 | Sigma-Aldrich | P1754 | ACS reagent grade |

| Corn Oil | Sigma-Aldrich | C8267 | Sterile-filtered |

| Sterile Saline (0.9% NaCl) | VWR | 89167-740 | For injection |

| Sterile Syringes (1 mL) | BD | 309659 | Luer-Lok tip |

| Sterile Needles (25-27 gauge) | BD | 305122 | For intraperitoneal injection |

| Anesthetic (e.g., Isoflurane) | Patterson Veterinary | 07-893-1188 | Pharmaceutical grade |

| Rodents (Mice or Rats) | Charles River, Jackson Laboratory | - | Specific strain and age as per experimental design |

| Analytical Balance | Mettler Toledo | - | 0.1 mg readability |

| Vortex Mixer | VWR | 58816-121 | - |

| Sonicator (optional) | Branson | - | For aiding dissolution |

| Heating Block or Water Bath | VWR | - | For warming solutions |

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the in vivo administration of AEA to rodents.

Caption: Experimental workflow for AEA administration.

Detailed Protocols

This section provides step-by-step protocols for the preparation and administration of AEA.

Vehicle Selection and Preparation

Due to its lipophilic nature, AEA requires a suitable vehicle for solubilization and administration. The choice of vehicle is critical to ensure accurate dosing and minimize vehicle-related side effects.[8]

Option 1: DMSO/PEG300/Tween 80/Saline Vehicle (Recommended for Intraperitoneal Injection)

This vehicle is effective for solubilizing many lipophilic compounds for systemic administration. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[5]

-

Protocol:

-

Prepare a stock solution of the vehicle by mixing DMSO, PEG300, and Tween 80 in a sterile container. A common ratio is 1:1:0.5 (v/v/v).

-

Vortex the mixture thoroughly until a homogenous solution is formed.

-

This stock solution can be stored at room temperature.

-

Immediately before use, dilute the stock solution with sterile saline to the final desired concentration. For example, a 10% stock solution in saline.

-

Option 2: Corn Oil Vehicle (Alternative for Intraperitoneal or Oral Gavage)

Oil-based vehicles are suitable for highly lipophilic compounds and can be used for both intraperitoneal and oral administration.[9][10]

-

Protocol:

-

Use sterile-filtered corn oil.

-

If necessary, warm the corn oil to 37°C to aid in the dissolution of AEA.

-

Adrenoyl-ethanolamine Formulation

Dosage Considerations:

There is limited published data on the specific in vivo dosage of Adrenoyl-ethanolamine in rodents. However, studies with other NAEs, such as those in a dietary supplement, have used doses in the range of 10-40 mg/kg.[11] It is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental model and endpoints. A starting dose of 10 mg/kg is a reasonable starting point for initial studies.

Formulation Protocol (using DMSO/PEG300/Tween 80/Saline):

-

Calculate the required amount of AEA: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total mass of AEA needed.

-

Dissolve AEA:

-

Weigh the calculated amount of AEA into a sterile microcentrifuge tube.

-

Add a small volume of the DMSO/PEG300/Tween 80 stock solution (e.g., 100 µL) to the AEA.

-

Vortex thoroughly. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.

-

Visually inspect the solution to ensure that the AEA is completely dissolved.

-

-

Dilute with Saline:

-

Once dissolved, add the required volume of sterile saline to achieve the final desired concentration for injection. The final injection volume should not exceed 10 ml/kg for mice and rats via the intraperitoneal route.[8][12]

-

Vortex the final solution immediately before administration to ensure homogeneity.

-

Animal Handling and Administration

Proper animal handling and injection techniques are crucial for the welfare of the animals and the accuracy of the experiment.[12]

Intraperitoneal (IP) Injection Protocol:

-

Animal Restraint:

-

Gently restrain the mouse or rat. For IP injections, the animal should be held in a supine position with its head tilted slightly downwards.[12]

-

-

Injection Site:

-

The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[12]

-

-

Injection Procedure:

-

Use a new sterile needle (25-27 gauge) for each animal.[13]

-

Insert the needle at a 30-40° angle with the bevel facing up.[14]

-

Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.

-

Inject the AEA solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage.

-

Anesthesia

For brief procedures like IP injections, anesthesia is not always necessary if the handler is proficient. However, for prolonged or repeated procedures, or to minimize stress, light anesthesia with isoflurane can be used.

-

Induction: 4-5% isoflurane in an induction chamber.

-

Maintenance: 1-2% isoflurane via a nose cone.

Post-Administration Monitoring

Following administration, animals should be closely monitored for any adverse effects.

-

Immediate Monitoring: Observe the animal for at least 30 minutes post-injection for any signs of distress, such as lethargy, abnormal posture, or respiratory changes.

-

Regular Monitoring: Continue to monitor the animals daily for changes in body weight, food and water intake, and general behavior.

Signaling Pathways of Adrenoyl-ethanolamine

AEA is an endocannabinoid and is expected to interact with cannabinoid receptors. Additionally, related NAEs are known to activate PPAR-α and TRPV1. The following diagrams illustrate these potential signaling pathways.

Endocannabinoid Signaling Pathway

Caption: AEA signaling via the CB1 receptor.

Potential PPAR-α and TRPV1 Signaling

Caption: Potential AEA signaling via PPAR-α and TRPV1.

Pharmacokinetic Considerations

There is currently a lack of specific pharmacokinetic data for Adrenoyl-ethanolamine in rodents. However, a study on a related ether phospholipid, plasmanyl-(N-acyl)ethanolamine, in mice showed a two-compartment model with a distribution half-life (t½α) of 2.5 hours and an elimination half-life (t½β) of 61.6 hours after intravenous administration.[15] It is important to note that these values may not be directly applicable to AEA due to structural differences.

Given the lipophilic nature of AEA, it is likely to distribute into tissues, particularly adipose tissue and the brain. The route of administration will significantly impact its bioavailability. Intraperitoneal injection generally leads to slower absorption and lower peak plasma concentrations compared to intravenous administration.[12]

Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen and sampling time points for their specific research questions.

Troubleshooting

| Problem | Possible Cause | Solution |

| AEA does not fully dissolve in the vehicle. | Insufficient solvent volume or inadequate mixing. | Increase the proportion of the organic solvent (e.g., DMSO/PEG300) in the vehicle. Use gentle warming (37°C) and/or brief sonication. Prepare a more dilute solution. |

| Animal shows signs of distress after injection (e.g., lethargy, ruffled fur). | Vehicle toxicity or irritation. High dose of AEA. | Reduce the concentration of DMSO in the final injection volume. Ensure the pH of the solution is neutral. Conduct a dose-response study to find a better-tolerated dose. |

| High variability in experimental results. | Inconsistent injection technique. Inaccurate dosing. | Ensure all personnel are properly trained in intraperitoneal injections. Prepare fresh formulations for each experiment and vortex immediately before administration to ensure homogeneity. |

Conclusion

This application note provides a comprehensive framework for the in vivo administration of Adrenoyl-ethanolamine to rodents. By carefully considering the choice of vehicle, administration route, and dosage, researchers can obtain reliable and reproducible data. The provided protocols and scientific rationale aim to support the design of well-controlled experiments and advance our understanding of the physiological roles of this important N-acylethanolamine. As with any experimental compound, it is imperative to adhere to all institutional and national guidelines for the ethical and humane use of laboratory animals.

References

- Terziivanov, D., Dimitrova, P., Nikolova, B., & Ganev, V. (1995). Pharmacokinetics and metabolism of a new antitumor semisynthetic ether phospholipid,14C-labeled plasmanyl-(N-acyl)ethanolamine, in mice bearing sarcoma Mc11. Cancer Letters, 93(2), 227-232.

- Che, H., Zhou, M., Zhang, T., Zhang, L., Jiang, Y., & Li, H. (2020). EPA-pPE and EPA-PE Alleviate Cell Death and Improve Neuronal Cell Morphology by Activating the BDNF/TrkB/CREB Pathway. Journal of Agricultural and Food Chemistry, 68(47), 13892-13901.

- Lukas, G., Brindle, S. D., & Greengard, P. (1971). The route of absorption of intraperitoneally administered compounds. Journal of Pharmacology and Experimental Therapeutics, 178(3), 562-564.

- Okamoto, Y., Morishita, J., Tsuboi, K., Tonai, T., & Ueda, N. (2004). Molecular characterization of a phospholipase D generating anandamide and its congeners. Journal of Biological Chemistry, 279(7), 5298-5305.

- Piomelli, D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11), 873-884.

- Rigamonti, A. E., Piscitelli, F., Aveta, T., Bini, S., Cella, S. G., Di Marzo, V., & Müller, E. E. (2014). Oleoylethanolamide and peripheral CB1 receptor antagonism: a sweet couple for reducing sweet-fat palatable food intake. Journal of neuroendocrinology, 26(11), 745-757.

- Silverman, J., & Wiles, M. V. (2011). Intraperitoneal injection. Journal of visualized experiments: JoVE, (54).

- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.

- Gad, S. C. (2007). Animal models in toxicology. CRC press.

- Zhang, H., Chen, S. R., & Pan, H. L. (2011). Propofol restores TRPV1 sensitivity via a TRPA1- and nitric oxide synthase-dependent activation of PKCε. Journal of neurophysiology, 115(6), 2993-3002.

-

Potapenko, I. V. (2023). Mice behavior after Tamixifen injection: what does it look like? [ResearchGate]. Retrieved from [Link]

- Maccarrone, M., Gasperi, V., Catani, M. V., Diep, T. A., Dainese, E., Hansen, H. S., & Avigliano, L. (2002). The endocannabinoid system and its relevance for nutrition. Annual review of nutrition, 22(1), 423-440.

- Daniele, S., Giacomelli, C., Zappelli, E., Grigoletto, J., Trincavelli, M. L., & Martini, C. (2020). The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. Nutrients, 12(2), 379.

- Scuderi, C., Steardo, L., & Esposito, G. (2012). Palmitoylethanolamide exerts neuroprotective effects in mixed neuroglial cultures and organotypic hippocampal slices via peroxisome proliferator-activated receptor-α.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5282273, N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide. Retrieved January 26, 2026 from [Link].

- Dyomin, O. V., Menzel, R., Shulga, A. A., Odinokov, S. B., & Galkina, O. V. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. Nutrients, 14(18), 3879.

-

Procedures with Care. Intraperitoneal Injection in the Mouse. Retrieved January 26, 2026 from [Link]

- D'Eon, M. (2011). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services.

- Zhang, X., Wang, H., Wang, T., Chen, G., & Li, J. (2015). Formaldehyde up-regulates TRPV1 through MAPK and PI3K signaling pathways in a rat model of bone cancer pain. European journal of pain, 19(3), 335-343.

- Daniele, S., Giacomelli, C., Zappelli, E., Grigoletto, J., Trincavelli, M. L., & Martini, C. (2020). The Nootropic Drug Α-Glyceryl-Phosphoryl-Ethanolamine Exerts Neuroprotective Effects in Human Hippocampal Cells. Nutrients, 12(2), 379.

- UBC Animal Care Committee. (2016). TECH 10a ‐ Intraperitoneal Injection in the Adult Mouse SOP.

-

Bio-Rad. PPAR regulation of lipid metabolism Pathway Map. Retrieved January 26, 2026 from [Link]

- Dyomin, O. V., Menzel, R., Shulga, A. A., Odinokov, S. B., & Galkina, O. V. (2022). Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model. Nutrients, 14(18), 3879.

Sources

- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANTINOCICEPTIVE EFFECTS OF THE N-ACYLETHANOLAMINE ACID AMIDASE INHIBITOR ARN077 IN RODENT PAIN MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CBD Effects on TRPV1 Signaling Pathways in Cultured DRG Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. Pharmacokinetics and metabolism of a new antitumor semisynthetic ether phospholipid,14C-labeled plasmanyl-(N-acyl)ethanolamine, in mice bearing sarcoma Mc11 - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Fatty Acid Amide Hydrolase (FAAH) Activity on Adrenoyl-ethanolamine: A Detailed Application Note and Fluorometric Assay Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) is a principal metabolic enzyme in the endocannabinoid system, responsible for the degradation of a class of bioactive lipids, including the endogenous cannabinoid anandamide.[1][2][3] Its role in terminating lipid signaling makes it a significant therapeutic target for conditions such as pain, anxiety, and inflammation.[2][4] This document provides a comprehensive guide to understanding and measuring the enzymatic activity of FAAH on a specific substrate, N-adrenoyl-ethanolamine (AEA). We present the underlying principles of FAAH activity assays, a detailed step-by-step protocol for a robust fluorometric assay, and guidelines for data analysis and interpretation. This guide is designed to provide researchers and drug development professionals with the technical expertise and practical insights required to reliably quantify FAAH activity in various biological preparations.

Scientific Introduction: The Significance of FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a critical role in regulating the tone of the endocannabinoid system.[2][5] The enzyme primarily catalyzes the hydrolysis of N-acylethanolamines (NAEs), a family of lipid signaling molecules, breaking them down into their constituent fatty acid and ethanolamine.[6][7][8][9] The most studied FAAH substrate is N-arachidonoylethanolamine (anandamide), but the enzyme exhibits broad substrate selectivity, acting on other NAEs such as N-oleoylethanolamine (OEA), N-palmitoylethanolamine (PEA), and the substrate of focus here, N-adrenoyl-ethanolamine.[1][2][10]

By degrading these signaling lipids, FAAH effectively terminates their biological actions, which include modulation of pain, inflammation, and mood.[4][8] Consequently, inhibiting FAAH activity leads to an accumulation of endogenous NAEs, potentiating their therapeutic effects, such as analgesia and anxiolysis, without the adverse side effects associated with direct cannabinoid receptor agonists.[2][11] Therefore, the precise measurement of FAAH activity is fundamental to the discovery and characterization of novel FAAH inhibitors for therapeutic use.

The Enzymatic Reaction

The core function of FAAH is the hydrolysis of the amide bond of N-adrenoyl-ethanolamine, yielding adrenic acid and ethanolamine. This process is central to regulating the signaling cascade initiated by this lipid mediator.

Caption: FAAH-mediated hydrolysis of Adrenoyl-ethanolamine.

Principles of FAAH Activity Measurement